N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential applications in drug development. It belongs to a class of oxalamides, which are known for their diverse biological activities. The compound is characterized by its unique structure, which includes a benzo[d][1,3]dioxole moiety and a tosylated oxazolidine.
This compound can be classified under organic compounds, specifically as an oxalamide derivative. Its chemical structure can be identified through various databases such as PubChem and ChemSpider, where it is cataloged with specific identifiers including the CAS number 2034341-33-6. The compound's molecular formula is C22H25N3O7S, with a molecular weight of approximately 475.52 g/mol .
The synthesis of N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide typically involves multi-step reactions starting from readily available precursors. The general synthetic route may include:
These steps require careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity.
The molecular structure of N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide features several key functional groups:
The compound's structural data can be represented using canonical SMILES notation: CC1=CC=C(C=C1)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCC3=CC4=C(C=C3)OCO4
.
N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide is anticipated to undergo various chemical reactions typical for oxalamides:
These reactions are vital for modifying the compound to enhance its pharmacological properties.
The mechanism of action for N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide likely involves interactions with specific biological targets through non-covalent interactions such as hydrogen bonding and hydrophobic interactions.
Research indicates that compounds with similar structures may influence cellular processes including:
Pharmacokinetic studies suggest that the presence of specific functional groups may affect metabolic stability and bioavailability .
The physical properties of N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide include:
Chemical properties may include:
Further studies are necessary to fully characterize these properties under various environmental conditions .
N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide has potential applications in:
CAS No.: 10484-09-0
CAS No.: 20303-60-0
CAS No.:
CAS No.: 51068-94-1
CAS No.: 2221-82-1
CAS No.: 75023-40-4